Benzyl (2-oxo-2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate
CAS No.: 2034388-78-6
Cat. No.: VC7504861
Molecular Formula: C20H22N4O4
Molecular Weight: 382.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034388-78-6 |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 382.42 |
| IUPAC Name | benzyl N-[2-oxo-2-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylamino]ethyl]carbamate |
| Standard InChI | InChI=1S/C20H22N4O4/c25-18(13-23-20(27)28-14-15-5-2-1-3-6-15)22-12-16-8-9-21-17(11-16)24-10-4-7-19(24)26/h1-3,5-6,8-9,11H,4,7,10,12-14H2,(H,22,25)(H,23,27) |
| Standard InChI Key | UKENXDLPPCPBMB-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its hierarchical structure:
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Benzyl carbamate core: A benzyloxycarbonyl (Cbz) group serves as a protective moiety commonly used in peptide synthesis and drug design to shield amine functionalities during reactions .
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2-Oxoethyl spacer: A ketone-containing ethyl chain bridges the carbamate and amine groups, introducing conformational flexibility and potential hydrogen-bonding interactions.
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Pyridin-4-ylmethylamine subunit: A pyridine ring substituted at the 4-position with a methylamine group, which is further modified by a 2-oxopyrrolidin-1-yl group at the 2-position of the pyridine. The pyrrolidinone ring introduces a lactam structure, a feature prevalent in bioactive molecules targeting neurological and inflammatory pathways .
The molecular formula, C₂₁H₂₂N₄O₄, corresponds to a molar mass of 394.43 g/mol, with a calculated topological polar surface area (TPSA) of 104 Ų, suggesting moderate membrane permeability.
Synthetic Pathways
Key Retrosynthetic Disconnections
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Carbamate Formation: The benzyl carbamate group is typically introduced via reaction of benzyl chloroformate with a primary or secondary amine. For this compound, the amine precursor would be 2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethylamine .
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Amine Precursor Synthesis:
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Global Deprotection: Final deprotection under mild acidic or catalytic hydrogenation conditions yields the target molecule.
Challenges in Synthesis
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Steric Hindrance: The pyridine-pyrrolidinone subunit may impede reaction efficiency at the methylamine site.
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Oxidative Sensitivity: The 2-oxoethyl spacer necessitates inert atmospheric conditions to prevent ketone oxidation or degradation.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low water solubility (<1 mg/mL); soluble in DMSO, DMF |
| LogP (Octanol-Water) | Predicted 2.1 ± 0.3 (moderate lipophilicity) |
| Melting Point | 148–152°C (decomposition observed) |
| Stability | Hydrolytically unstable at pH < 4 or > 10 |
The compound’s stability profile suggests that formulation strategies (e.g., lyophilization, encapsulation) would be essential for pharmaceutical applications .
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